3-Pentafluoroethyl-pyrazine-2-carboxylic acid

Lipophilicity Drug-like properties Medicinal chemistry

Researchers often face synthetic dead ends when trifluoromethyl analogs fail to meet CNS permeability or metabolic stability targets. 3-Pentafluoroethyl-pyrazine-2-carboxylic acid directly addresses this gap. - 1-log-unit lipophilicity advantage (logP 2.2 vs. 1.19) over the CF3 analog, predicting a 10-fold membrane permeability improvement. - Stronger -I effect (σₚ ≈ 0.52) enhances amide carbonyl electrophilicity for enzyme inhibition. - Pre-functionalized scaffold streamlines synthesis of kinase inhibitors and pyraziflumid-type fungicides, reducing late-stage PK optimization failures.

Molecular Formula C7H3F5N2O2
Molecular Weight 242.10 g/mol
Cat. No. B12106391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pentafluoroethyl-pyrazine-2-carboxylic acid
Molecular FormulaC7H3F5N2O2
Molecular Weight242.10 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=N1)C(=O)O)C(C(F)(F)F)(F)F
InChIInChI=1S/C7H3F5N2O2/c8-6(9,7(10,11)12)4-3(5(15)16)13-1-2-14-4/h1-2H,(H,15,16)
InChIKeyNBJKCNMLJSZMSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pentafluoroethyl-pyrazine-2-carboxylic acid: Fluorinated Building Block Overview


3-Pentafluoroethyl-pyrazine-2-carboxylic acid (CAS 1206524-45-9, molecular formula C₇H₃F₅N₂O₂, molecular weight 242.10 g/mol) belongs to the class of fluorinated pyrazine carboxylic acids . The molecule comprises an electron-deficient pyrazine core bearing a carboxylic acid at the 2-position and a pentafluoroethyl (–C₂F₅) substituent at the 3-position. This specific fluoroalkyl substitution pattern imparts a distinct combination of enhanced lipophilicity (logP ≈ 2.2) and pronounced electron-withdrawing character compared to the parent pyrazine-2-carboxylic acid (logP = –0.18) . The compound is primarily utilized as a research building block for the synthesis of bioactive molecules, including kinase inhibitors, CRF receptor modulators, and agrochemical fungicide intermediates [1][2].

Why Generic Substitution Fails for This Fluorinated Pyrazine


Fluorinated pyrazine carboxylic acids are not interchangeable building blocks; the size and electron-withdrawing power of the perfluoroalkyl substituent directly govern the physicochemical properties—and therefore the biological and synthetic behavior—of the derived final compounds [1]. Substituting 3-pentafluoroethyl-pyrazine-2-carboxylic acid with its trifluoromethyl analog (CAS 870787-06-7) reduces lipophilicity by approximately 1 log unit (logP 2.2 vs. logP 1.19), which can critically alter membrane permeability, plasma protein binding, and metabolic stability of the resulting drug candidates . Furthermore, the stronger –I effect of the –C₂F₅ group (σₚ ≈ 0.52 versus σₚ ≈ 0.43 for –CF₃) depresses the carboxylic acid pKa more significantly, affecting solubility, salt formation, and reactivity in amide coupling reactions . Generic substitution therefore risks loss of target engagement, altered PK profiles, or synthetic incompatibility in multi-step sequences optimized for the pentafluoroethyl substituent.

Head-to-Head Quantitative Differentiation Data


Lipophilicity Advantage: logP Comparison

The pentafluoroethyl substituent confers significantly higher lipophilicity than the trifluoromethyl group. The target compound exhibits a logP of 2.2, compared to a logP of 1.19 for 3-(trifluoromethyl)pyrazine-2-carboxylic acid, representing a ΔlogP of +1.01 . This difference exceeds the typical threshold for a meaningful change in membrane permeability and oral absorption potential. For context, the parent unsubstituted pyrazine-2-carboxylic acid has a logP of –0.18, underscoring the dramatic effect of progressive fluoroalkyl extension [1].

Lipophilicity Drug-like properties Medicinal chemistry

Enhanced Carboxylic Acid Acidity

The stronger electron-withdrawing inductive effect of the pentafluoroethyl group (Hammett σₚ ≈ 0.52 for –C₂F₅ vs. σₚ ≈ 0.43 for –CF₃) predicts a lower pKa for the carboxylic acid moiety [1]. The 3-trifluoromethyl analog has a predicted pKa of 1.96, which is already ~1 unit below the parent pyrazine-2-carboxylic acid (pKa 2.92) . Based on the Hammett equation (ΔpKa = ρ × Δσ), the –C₂F₅ group is expected to further depress the pKa by approximately 0.2–0.3 units relative to –CF₃, yielding an estimated pKa of ~1.7–1.8 for 3-pentafluoroethyl-pyrazine-2-carboxylic acid .

Acid strength Reactivity Salt formation

Synthetic Accessibility: Direct Pentafluoroethylation

Patent US20150284341A1 discloses a general method for the direct pentafluoroethylation of nitrogen-containing heterocycles using a well-defined [Ph₄P]⁺[Cu(CF₂CF₃)₂]⁻ complex [1]. This copper-mediated protocol installs the –C₂F₅ group in a single step onto pyrazine-2-carboxylic acid derivatives, bypassing the multi-step sequences required for building the pentafluoroethyl substituent de novo [2]. In contrast, the synthesis of 3-(trifluoromethyl)pyrazine-2-carboxylic acid typically proceeds via condensation of ethylenediamine with trifluoroacetoacetate derivatives, requiring three synthetic steps and hazardous reagents such as sodium azide [3]. The pentafluoroethyl building block thus offers a more convergent synthetic strategy.

Synthetic methodology Building block utility Process chemistry

Electron-Deficient Core: SNAr Reactivity Impact

The –C₂F₅ group exerts a stronger electron-withdrawing effect than –CF₃, further activating the pyrazine ring toward nucleophilic aromatic substitution (SNAr) and facilitating palladium-catalyzed cross-coupling reactions at the remaining unsubstituted positions [1]. While quantitative Hammett σₚ values are 0.52 (–C₂F₅) vs. 0.43 (–CF₃), the practical consequence is observed in the facility with which 2-chloro-5-pentafluoroethyl-pyrazine (a direct derivative of the target compound) undergoes Suzuki-Miyaura coupling to generate diverse biaryl libraries [2]. No analogous single-step coupling yields have been reported for the 3-trifluoromethyl-substituted pyrazine-2-carboxylic acid scaffold under identical conditions.

Electron-withdrawing group SNAr reactivity Cross-coupling

Commercial Availability and Purity Benchmarking

3-Pentafluoroethyl-pyrazine-2-carboxylic acid is commercially available from multiple suppliers at a standard purity of 95%+, with a molecular weight of 242.10 g/mol and CAS registry number 1206524-45-9 . In comparison, the 3-trifluoromethyl analog (CAS 870787-06-7) is listed at 97–98% purity from several suppliers . The slightly lower typical purity of the pentafluoroethyl building block (95% vs. 97%) reflects its more challenging synthesis and purification due to the bulkier fluoroalkyl chain, which can complicate chromatographic separation. However, both compounds are priced comparably in the research chemicals market (approximately $50–150 per gram depending on supplier and quantity) . For procurement decisions, the pentafluoroethyl derivative offers unique access to structural space not attainable with the trifluoromethyl analog.

Procurement Purity Supplier comparison

In Vivo-Relevant LogD Differentiation

The distribution coefficient at physiological pH (LogD pH 7.4) is a critical parameter for predicting in vivo behavior such as volume of distribution and plasma protein binding. While experimental LogD values for the target compound are not publicly available, the combined effect of higher intrinsic logP (2.2 vs. 1.19) and lower predicted pKa (~1.7 vs. 1.96) means that at pH 7.4, a larger fraction of the pentafluoroethyl analog remains in the neutral form compared to the trifluoromethyl analog . For the parent pyrazine-2-carboxylic acid, the experimentally determined LogD at pH 7.4 is –3.81, reflecting complete ionization at physiological pH [1]. The pentafluoroethyl substitution shifts this value substantially toward neutrality, making it a superior scaffold for CNS-penetrant or intracellular-targeted agents.

Distribution coefficient LogD Pharmacokinetics

Optimal Research and Industrial Application Scenarios


CNS Drug Discovery: CRF Receptor Modulator Libraries

The 1-log-unit lipophilicity advantage of 3-pentafluoroethyl-pyrazine-2-carboxylic acid over its trifluoromethyl analog (logP 2.2 vs. 1.19) directly supports the design of CRF receptor antagonists with enhanced blood-brain barrier penetration . Patent US20040106620 describes 5-substituted-2-arylpyrazines as CRF receptor modulators, where the pyrazine-2-carboxylic acid core serves as the key synthetic entry point [1]. Researchers building CNS-targeted libraries should select the pentafluoroethyl building block when passive membrane permeability is a key design criterion, as the higher logP translates to a predicted 10-fold improvement in permeability relative to the CF₃ analog.

Agrochemical Fungicide Intermediate Synthesis

Patent WO2018041853A1 identifies 3-perfluoroalkyl-pyrazine-2-carboxylic acid esters as critical intermediates for fungicides such as pyraziflumid . The availability of 3-pentafluoroethyl-pyrazine-2-carboxylic acid as a pre-functionalized building block, combined with the one-step pentafluoroethylation methodology of US20150284341A1 , makes it the preferred starting material for agrochemical discovery programs exploring pentafluoroethyl-substituted carboxamide fungicides. The stronger electron-withdrawing effect of –C₂F₅ (σₚ = 0.52) enhances the electrophilicity of the derived amide carbonyl, potentially improving target enzyme inhibition relative to –CF₃ analogs.

Fragment-Based Drug Discovery Fluorinated Collections

The 3-pentafluoroethyl-pyrazine-2-carboxylic acid scaffold fills a structural gap in commercial fluorinated fragment libraries, which are dominated by –CF₃ and –OCF₃ substituents. With a predicted LogD₇.₄ substantially higher (> –0.5) than the parent pyrazine-2-carboxylic acid (LogD₇.₄ = –3.81) and a molecular weight of 242.10 g/mol satisfying the 'rule of three' for fragment-sized molecules , this compound is uniquely suited for fragment screening against intracellular targets or those requiring moderate lipophilicity. Procurement of this building block enables the exploration of underexploited –C₂F₅ chemical space in fragment growth campaigns.

Kinase Inhibitor Scaffold Metabolic Stability Optimization

The pentafluoroethyl group provides metabolic shielding against cytochrome P450 oxidation at the pyrazine 3-position, a common metabolic soft spot in heterocyclic drug candidates. The stronger C–F bonds and increased steric bulk of –C₂F₅ relative to –CF₃ are expected to reduce oxidative metabolism rates . For kinase inhibitor programs where the pyrazine core is a critical pharmacophore element, starting from 3-pentafluoroethyl-pyrazine-2-carboxylic acid rather than the unsubstituted or trifluoromethyl analog can yield lead compounds with intrinsically better metabolic stability, potentially reducing the need for late-stage structural modifications to address PK liabilities.

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